N-(3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl)-4-biphenylcarboxamide

Description

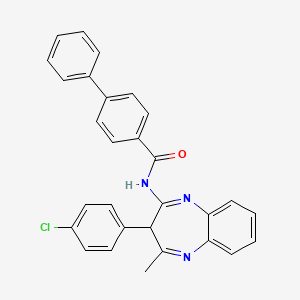

N-(3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl)-4-biphenylcarboxamide is a benzodiazepine-derived compound featuring a 4-biphenylcarboxamide substituent. Its molecular framework combines a 1,5-benzodiazepine core with a 4-chlorophenyl group at position 3 and a methyl group at position 3.

Properties

Molecular Formula |

C29H22ClN3O |

|---|---|

Molecular Weight |

464.0 g/mol |

IUPAC Name |

N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]-4-phenylbenzamide |

InChI |

InChI=1S/C29H22ClN3O/c1-19-27(22-15-17-24(30)18-16-22)28(32-26-10-6-5-9-25(26)31-19)33-29(34)23-13-11-21(12-14-23)20-7-3-2-4-8-20/h2-18,27H,1H3,(H,32,33,34) |

InChI Key |

ZFMKZTHHVWQCPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C(C1C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl)-4-biphenylcarboxamide typically involves multiple steps. One common method includes the following steps:

Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction. This involves reacting the benzodiazepine core with a chlorophenyl halide in the presence of a base.

Attachment of the Biphenylcarboxamide Moiety: The final step involves the coupling of the benzodiazepine derivative with a biphenylcarboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzodiazepine derivatives.

Scientific Research Applications

N-(3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl)-4-biphenylcarboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

Medicine: Research focuses on its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-(3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl)-4-biphenylcarboxamide involves its interaction with specific molecular targets in the body. The compound binds to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA. This leads to a calming effect, reducing anxiety and inducing sedation. The molecular pathways involved include the modulation of ion channels and neurotransmitter release.

Comparison with Similar Compounds

Substituent Modifications

- N-[3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide (): Molecular Formula: C₂₀H₁₈ClN₃O Key Difference: Replaces the biphenyl group with a cyclopropanecarboxamide.

Heterocyclic Core Replacements

- 3-(4-Chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]-4,5-dihydro-N’-methyl-4-phenyl-1H-pyrazole-1-carboximidamide (): Molecular Formula: C₂₃H₂₀Cl₂N₄O₂S Key Difference: Pyrazole-carboximidamide core instead of benzodiazepine. ~430 g/mol for the target compound) .

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Parameters

*clogP values estimated using fragment-based methods.

Biological Activity

N-(3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl)-4-biphenylcarboxamide is a synthetic compound belonging to the benzodiazepine class, which is renowned for its pharmacological properties, particularly in the central nervous system (CNS). This compound exhibits potential anxiolytic and antidepressant effects, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₆H₁₄ClN₃O

- Molecular Weight : 463.97 g/mol

- SMILES Notation : CC1=Nc2ccccc2N=C(NC(=O)c2ccc(cc2)-...

This structure includes a benzodiazepine core and various aromatic substituents, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with the GABA_A receptor, a key target in the treatment of anxiety and mood disorders. Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) by increasing the frequency of chloride channel opening, leading to hyperpolarization of neurons and subsequent anxiolytic effects.

Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit significant anxiolytic properties. The presence of the benzodiazepine moiety is crucial for these effects, as it is known to exert calming effects on the CNS.

Antidepressant Activity

In addition to anxiolytic effects, this compound may also possess antidepressant properties. Studies suggest that benzodiazepines can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are implicated in mood regulation .

Comparative Analysis with Similar Compounds

A comparative analysis with other benzodiazepines highlights the unique pharmacological profiles of these compounds. The following table summarizes some related compounds and their primary activities:

| Compound Name | Structure Type | Primary Activity |

|---|---|---|

| Diazepam | Benzodiazepine | Anxiolytic |

| Clonazepam | Benzodiazepine | Anticonvulsant |

| Fluoxetine | Phenylpropylamine | Antidepressant |

| This compound | Benzodiazepine | Anxiolytic/Antidepressant |

This table illustrates that while these compounds share structural similarities, their specific substituents lead to distinct pharmacological actions.

Case Studies and Experimental Findings

- In Vivo Studies : In animal models, compounds similar to this compound have demonstrated significant reductions in anxiety-like behaviors when administered at therapeutic doses. These studies often utilize behavioral assays such as the elevated plus maze and open field tests to assess anxiety levels .

- Neurotransmitter Modulation : Research has shown that this compound can influence neurotransmitter systems by increasing levels of serotonin and norepinephrine in specific brain regions like the hippocampus. This modulation is essential for its potential antidepressant effects .

- Receptor Binding Studies : Binding affinity studies reveal that this compound exhibits a high affinity for GABA_A receptors compared to other benzodiazepines. This suggests a potent mechanism for inducing anxiolytic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.